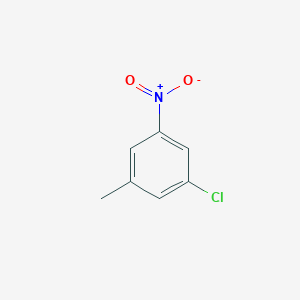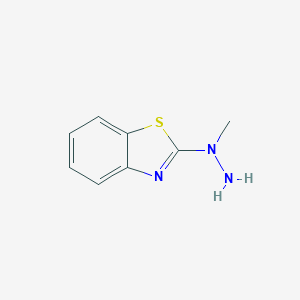
Estra-1,3,5(10)-trien-17-one, 3,12beta-dihydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estra-1,3,5(10)-trien-17-one, 3,12beta-dihydroxy-, also known as 3,12-dihydroxyestra-1,3,5(10)-trien-17-one (DHET), is a synthetic steroid hormone that has been used in scientific research. DHET is a derivative of estradiol, which is a natural hormone in the body. DHET has been studied for its potential therapeutic applications in various medical conditions.
Wirkmechanismus
DHET exerts its effects by binding to estrogen receptors (ERs) in the body. DHET has a higher affinity for ER-beta than ER-alpha. DHET can also modulate the activity of other signaling pathways, such as the PI3K/Akt and MAPK pathways.
Biochemische Und Physiologische Effekte
DHET has been shown to have various biochemical and physiological effects in the body. DHET can regulate gene expression by binding to ERs and modulating the activity of transcription factors. DHET can also modulate the activity of enzymes, such as aromatase, which is involved in the synthesis of estrogen. DHET can also affect the levels of various hormones, such as testosterone and cortisol.
Vorteile Und Einschränkungen Für Laborexperimente
DHET has several advantages for lab experiments. DHET is a synthetic compound that can be easily synthesized and purified. DHET has a high affinity for ER-beta, which makes it a useful tool for studying the role of ER-beta in various biological processes. DHET also has limitations for lab experiments. DHET can have off-target effects on other signaling pathways, which can complicate the interpretation of the results. DHET can also have different effects in different cell types and tissues, which can make it challenging to extrapolate the results to the whole body.
Zukünftige Richtungen
There are several future directions for research on DHET. One direction is to investigate the potential therapeutic applications of DHET in various medical conditions, such as cancer, cardiovascular diseases, and osteoporosis. Another direction is to study the molecular mechanisms underlying the effects of DHET on ERs and other signaling pathways. Further research is also needed to determine the optimal dose and duration of DHET treatment for different medical conditions. Finally, more studies are needed to investigate the safety and potential side effects of DHET in humans.
Synthesemethoden
DHET can be synthesized by the reaction of estrone with a reducing agent, such as sodium borohydride, followed by oxidation with a mild oxidizing agent, such as Jones reagent. The yield of DHET synthesis can be improved by using different reaction conditions and solvents.
Wissenschaftliche Forschungsanwendungen
DHET has been used in scientific research for its potential therapeutic applications in various medical conditions, such as cancer, cardiovascular diseases, and osteoporosis. DHET has been shown to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis. DHET has also been shown to have cardioprotective effects by reducing oxidative stress and inflammation. In addition, DHET has been shown to have bone-protective effects by promoting osteoblast differentiation and inhibiting osteoclast differentiation.
Eigenschaften
CAS-Nummer |
17736-14-0 |
|---|---|
Produktname |
Estra-1,3,5(10)-trien-17-one, 3,12beta-dihydroxy- |
Molekularformel |
C18H22O3 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
(8R,9S,12R,13R,14S)-3,12-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O3/c1-18-15(6-7-16(18)20)13-4-2-10-8-11(19)3-5-12(10)14(13)9-17(18)21/h3,5,8,13-15,17,19,21H,2,4,6-7,9H2,1H3/t13-,14-,15+,17-,18+/m1/s1 |
InChI-Schlüssel |
QLSNMFRUPMBKHW-XHHISWJOSA-N |
Isomerische SMILES |
C[C@]12[C@@H](CCC1=O)[C@@H]3CCC4=C([C@H]3C[C@H]2O)C=CC(=C4)O |
SMILES |
CC12C(CCC1=O)C3CCC4=C(C3CC2O)C=CC(=C4)O |
Kanonische SMILES |
CC12C(CCC1=O)C3CCC4=C(C3CC2O)C=CC(=C4)O |
Synonyme |
3,12β-Dihydroxy-1,3,5(10)-estratrien-17-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



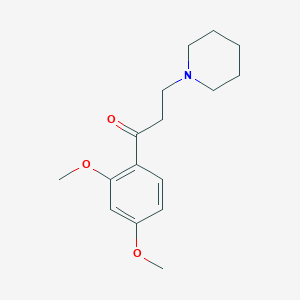
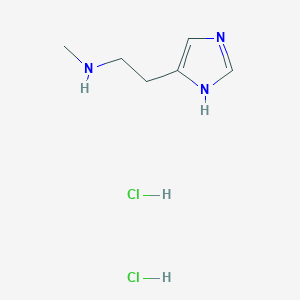
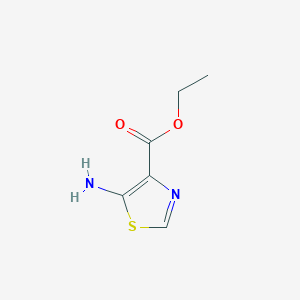
![Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-](/img/structure/B98207.png)
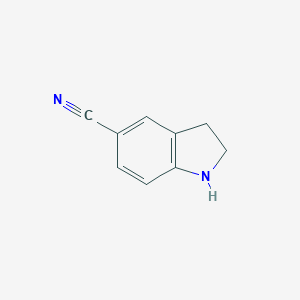
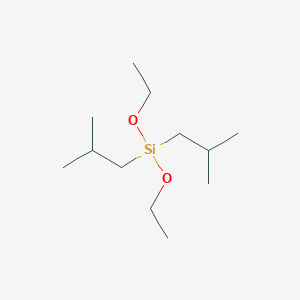
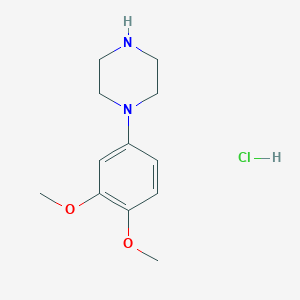
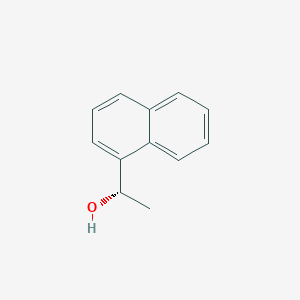
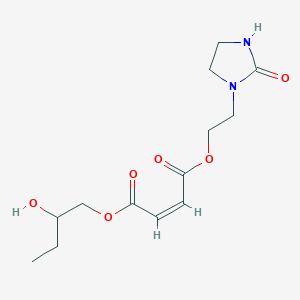
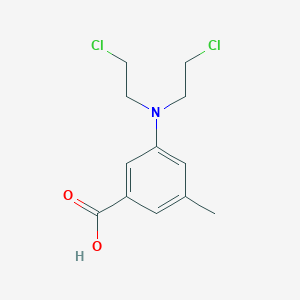
![2-Chloro-5,6,7,9,10,14b-hexahydroisoquinolino[2,1-d][1,4]benzodiazepine](/img/structure/B98223.png)
